Heterophyllin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

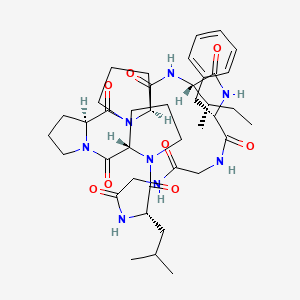

Heterophyllin B is a cyclic peptide isolated from the medicinal plant Pseudostellaria heterophylla. This compound has garnered significant attention due to its potent biological activities, particularly its anticancer properties. This compound is characterized by its unique cyclic structure, which contributes to its stability and bioactivity.

准备方法

合成路线和反应条件: 异叶假繁缕素 B 的合成涉及通过肽键形成和环化反应形成环状肽。线性肽前体是使用标准固相肽合成 (SPPS) 技术合成的。环化通常通过头尾环化在稀释条件下实现,以防止分子间反应。

工业生产方法: 异叶假繁缕素 B 的工业生产可以通过生物技术方法实现,包括使用植物细胞培养。优化异叶假繁缕培养以生产高产量的异叶假繁缕素 B。该过程涉及使用色谱技术从培养的植物细胞中提取和纯化该化合物。

化学反应分析

反应类型: 异叶假繁缕素 B 会经历各种化学反应,包括:

氧化: 这种反应可以改变肽的官能团,可能改变其生物活性。

还原: 还原反应可用于修饰肽内的二硫键。

取代: 取代反应可以将新的官能团引入肽中,增强其特性。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和碘。

还原: 使用二硫苏糖醇 (DTT) 和三(2-羧乙基)膦 (TCEP) 等还原剂。

取代: 在温和条件下使用烷基卤化物和酰氯等试剂。

主要产物: 这些反应的主要产物取决于引入的特定修饰。例如,氧化可以导致形成亚砜或砜,而还原可以从二硫化物生成硫醇。

科学研究应用

异叶假繁缕素 B 在科学研究中具有广泛的应用:

化学: 它作为研究环状肽及其合成的模型化合物。

生物学: 异叶假繁缕素 B 用于研究细胞信号通路和蛋白质相互作用。

医学: 其抗癌特性使其成为开发新型治疗剂的候选药物,特别是针对食管癌.

工业: 该化合物的稳定性和生物活性使其在开发生物活性材料和药物方面具有用处。

作用机制

异叶假繁缕素 B 通过多种分子靶点和途径发挥其作用。 它已被证明可以抑制 PI3K/AKT 信号通路,该通路对于细胞存活和增殖至关重要 . 通过抑制该通路,异叶假繁缕素 B 诱导癌细胞凋亡。 此外,它会影响 β-连环蛋白的表达,β-连环蛋白是细胞粘附和基因转录的关键调节剂 .

相似化合物的比较

异叶假繁缕素 B 由于其特定的氨基酸序列和生物活性而在环状肽中是独特的。类似的化合物包括:

环肽: 这些是植物来源的环状肽,具有类似的结构,但生物活性不同。

微菌素: 这些是由细菌产生的抗菌肽,其生物合成途径和靶标不同。

蓝肽: 这些是核糖体合成的具有抗菌特性的肽,其作用方式不同于异叶假繁缕素 B。

异叶假繁缕素 B 因其强大的抗癌活性及其调节特定信号通路的的能力而脱颖而出,使其成为研究和治疗开发中的一种有价值的化合物。

生物活性

Heterophyllin B (HB) is a cyclic lipopeptide derived from the medicinal plant Pseudostellaria heterophylla. It has garnered attention due to its diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. This article reviews the current understanding of HB's biological activity, supported by data tables and relevant case studies.

1. Chemical Structure and Biosynthesis

This compound is characterized by its cyclic structure, which is typical of many lipopeptides. The biosynthesis of HB involves precursor peptides encoded by specific genes in Pseudostellaria heterophylla. Recent studies have identified the precursor gene prePhHB, which plays a crucial role in the synthesis of HB through enzymatic processes in both in vivo and in vitro settings .

2.1 Antitumor Activity

HB has shown significant potential in inhibiting cancer cell proliferation. A study focused on ECA-109 human esophageal carcinoma cells demonstrated that HB effectively reduced cell adhesion and invasion, suggesting its potential as an anticancer agent . The effectiveness of HB was quantified using cell viability assays, revealing an EC50 value of approximately 10 nM for complete cell killing in various cancer cell lines .

| Cell Line | EC50 (nM) | Effect |

|---|---|---|

| NB100 | 10^-9 | Complete cell killing |

| T24 | 10^-9 | Complete cell killing |

| MCF7 | 10^-10 | Significant reduction in viability |

2.2 Anti-inflammatory Effects

In models of inflammation induced by lipopolysaccharide (LPS), HB demonstrated a capacity to reduce the production of pro-inflammatory cytokines such as IL-6 and IL-1β. Dose-dependent experiments indicated that pretreatment with HB significantly suppressed LPS-induced nitric oxide (NO) generation and reactive oxygen species (ROS) production in RAW264.7 macrophages .

| Concentration (μM) | NO Production (μM) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 0 | 0 |

| 25 | Reduced | Reduced |

| 50 | Further reduced | Further reduced |

| 100 | Significantly reduced | Significantly reduced |

2.3 Antibacterial and Antifungal Properties

HB exhibits antibacterial and antifungal activities, although specific mechanisms remain to be fully elucidated. Its efficacy against various microbial strains has been documented, indicating its potential use in treating infections caused by resistant pathogens .

The mechanisms underlying the biological activities of HB involve modulation of key signaling pathways. For instance, HB has been shown to inhibit the phosphorylation of PI3K and AKT, which are critical for cell survival and proliferation in cancer cells . Additionally, it enhances autophagy through transcription factor EB (TFEB) activation, contributing to cellular homeostasis during oxidative stress conditions .

4. Case Studies

Several studies have explored the effects of HB in various biological contexts:

- Case Study 1: In a model of spinal cord injury, HB was found to alleviate pyroptosis and oxidative stress, enhancing recovery outcomes through autophagy modulation .

- Case Study 2: Research on Pseudostellaria heterophylla extracts containing HB highlighted its traditional use in Chinese medicine for promoting fluid production and its relevance in modern therapeutic applications .

属性

IUPAC Name |

(3S,9S,15S,24S,27S,30S)-24-benzyl-27-[(2S)-butan-2-yl]-15-(2-methylpropyl)-1,7,13,16,19,22,25,28-octazatetracyclo[28.3.0.03,7.09,13]tritriacontane-2,8,14,17,20,23,26,29-octone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H58N8O8/c1-5-25(4)34-37(53)44-27(21-26-12-7-6-8-13-26)35(51)42-22-32(49)41-23-33(50)43-28(20-24(2)3)38(54)47-18-10-15-30(47)40(56)48-19-11-16-31(48)39(55)46-17-9-14-29(46)36(52)45-34/h6-8,12-13,24-25,27-31,34H,5,9-11,14-23H2,1-4H3,(H,41,49)(H,42,51)(H,43,50)(H,44,53)(H,45,52)/t25-,27-,28-,29-,30-,31-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAVLJJQNUHRMR-PPLFBOPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N1)CC(C)C)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N1)CC(C)C)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58N8O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Heterophyllin B and where is it found?

A1: this compound (HB) is a cyclic octapeptide primarily isolated from the traditional Chinese medicinal plant, Pseudostellaria heterophylla (commonly known as Radix Pseudostellariae or Tai Zi Shen). []

Q2: What is the chemical structure of this compound?

A2: this compound is composed of eight amino acids joined by peptide bonds in a cyclic structure. Its core peptide sequence is Ile-Phe-Gly-Gly-Leu-Pro-Pro-Pro. []

Q3: How does this compound exert its biological effects?

A3: Research indicates that this compound interacts with various signaling pathways, including the PI3K/Akt pathway, to modulate inflammation and oxidative stress. [] Additionally, it has been shown to influence neurite outgrowth and synaptic plasticity, contributing to its cognitive-enhancing effects. []

Q4: What are the potential therapeutic applications of this compound?

A4: Studies suggest potential applications of HB in several areas:

- Type 2 Diabetes: It potentially inhibits dipeptidyl peptidase 4 (DPP4), an enzyme that degrades the incretin hormone GLP-1, thereby indirectly increasing insulin secretion. [] It also shows potential as a GLP-1 receptor agonist, directly stimulating insulin secretion. []

- Inflammatory Diseases: HB exhibits anti-inflammatory properties, particularly by suppressing the production of inflammatory cytokines like IL-1β and IL-6. [, ]

- Cognitive Impairment: It enhances cognitive function, potentially through promoting neurite outgrowth and synaptic plasticity in the hippocampus, a brain region crucial for memory. []

- Esophageal Cancer: Studies have explored its potential in inhibiting the growth and invasion of esophageal cancer cells, potentially by targeting the PI3K/Akt/β-catenin signaling pathway. [, ]

Q5: Have any clinical trials been conducted with this compound?

A5: While preclinical studies have demonstrated promising results, no clinical trials have been conducted to date to evaluate the safety and efficacy of HB in humans.

Q6: How does the content of this compound vary in Pseudostellaria heterophylla?

A6: The content of HB varies significantly depending on several factors:

- Geographic Origin: The highest concentrations have been reported in plants sourced from Jiangsu Province, followed by Anhui and Guizhou. []

- Cultivation Method: Wild Pseudostellaria heterophylla generally exhibit higher HB content compared to cultivated varieties. []

- Harvest Time: The content fluctuates throughout the growing season, with peaks observed in specific months like May and July. []

- Germplasm: Different germplasms of Pseudostellaria heterophylla show variations in their HB content, highlighting the role of genetic factors. [, ]

Q7: Are there any analytical methods for quantifying this compound?

A7: Yes, several analytical techniques have been developed for quantifying HB, including:

- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying HB in plant extracts and biological samples. [, , , ]

- Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS): This method offers high sensitivity and selectivity for quantifying HB in complex matrices like plasma. []

Q8: Has the biosynthesis of this compound been investigated?

A8: Yes, recent research has shed light on the biosynthesis of HB in Pseudostellaria heterophylla. It is suggested to be ribosomally synthesized and post-translationally modified from a precursor peptide encoded by the prePhHB gene. [, ]

Q9: What are the future directions for this compound research?

A9: Future research should focus on:

- Structure-Activity Relationship (SAR) Studies: Exploring the relationship between HB's structure and its biological activity to design more potent and selective analogs. [, ]

- Formulation Development: Developing stable and bioavailable formulations to facilitate its clinical translation. []

Q10: Are there any known safety concerns associated with this compound?

A10: While preclinical studies haven't reported significant toxicity, comprehensive toxicological evaluations are necessary to establish its safety profile. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。